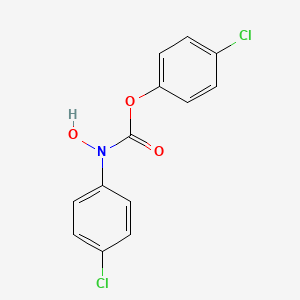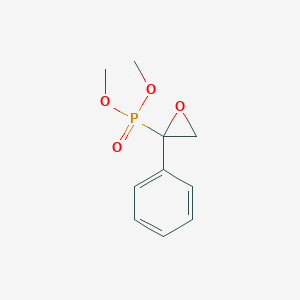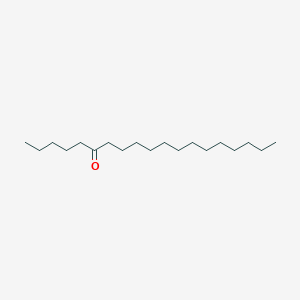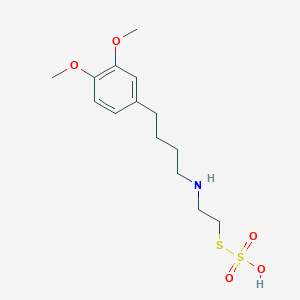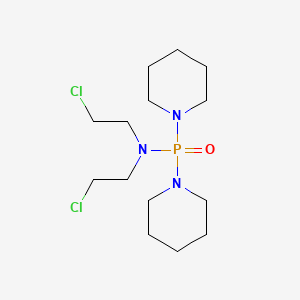
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) typically involves the reaction of N,N-bis(2-chloroethyl)amine with phosphinic acid derivatives. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphinic acid derivatives, while substitution reactions may result in the formation of various substituted amides .
Applications De Recherche Scientifique
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and has potential therapeutic implications .
Comparaison Avec Des Composés Similaires
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) can be compared with other similar compounds, such as:
N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy, this compound shares structural similarities but differs in its specific applications and reactivity.
Phosphinic acid derivatives: These compounds have similar functional groups but may vary in their reactivity and applications.
Propriétés
Numéro CAS |
18228-98-3 |
|---|---|
Formule moléculaire |
C14H28Cl2N3OP |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-di(piperidin-1-yl)phosphorylethanamine |
InChI |
InChI=1S/C14H28Cl2N3OP/c15-7-13-19(14-8-16)21(20,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H2 |
Clé InChI |
LWPIYUSDKFWHRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P(=O)(N2CCCCC2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
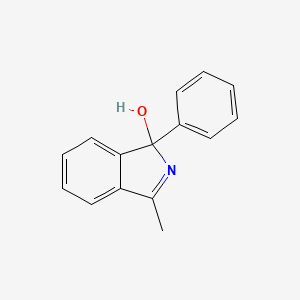

![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
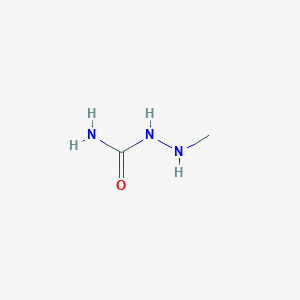
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
